molecular formula C21H26N2O4 B1234045 Aspidodasycarpine

Aspidodasycarpine

Cat. No.: B1234045
M. Wt: 370.4 g/mol
InChI Key: OQJSSGHGITUGKL-MEASUVLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidodasycarpine is a complex monoterpene indole alkaloid belonging to the aspidophylline structural class, which is part of the broader and highly diverse akuammiline alkaloid family . These alkaloids are recognized for their intricate polycyclic architectures and are predominantly isolated from plant genera within the Apocynaceae family, such as Kopsia . The compound features a challenging pentacyclic scaffold that incorporates vicinal all-carbon quaternary centers at the C7 and C16 positions, a structural motif that presents a significant and attractive challenge in the field of complex molecule synthesis . Consequently, this compound serves as a valuable target for the development of novel synthetic methodologies and strategies, enabling chemists to explore new chemical spaces . Its core structure is a subject of interest in methodological studies, including asymmetric catalysis and dearomative cyclization cascades, aimed at efficiently constructing its complex framework . As a representative member of its class, it is also an important compound in phytochemical research for the isolation, identification, and biological screening of natural products . This product is intended for use as a high-purity analytical standard or synthetic intermediate in investigative research programs. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,9R,10S,13E,14S)-13-ethylidene-15-(hydroxymethyl)-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-3-13-11-22-17-10-15(13)19(12-24,18(25)26-2)20-8-9-27-21(17,20)23-16-7-5-4-6-14(16)20/h3-7,15,17,22-24H,8-12H2,1-2H3/b13-3-/t15-,17-,19?,20-,21-/m0/s1

InChI Key

OQJSSGHGITUGKL-MEASUVLSSA-N

Isomeric SMILES

C/C=C\1/CN[C@H]2C[C@@H]1C([C@@]34[C@@]2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC

Canonical SMILES

CC=C1CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC

Synonyms

aspidodasycarpine

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Aspidodasycarpine in laboratory settings?

  • Methodological Answer : this compound synthesis typically follows multi-step organic reactions, such as cyclization or alkaloid-specific pathways. Purification involves column chromatography (silica gel or HPLC) with solvent systems optimized for polar intermediates. Validate purity using melting point analysis and TLC (Rf comparison to standards). For structural confirmation, combine NMR (¹H, ¹³C, DEPT, and 2D-COSY) with high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize this compound’s physicochemical properties?

  • Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers via shake-flask method), logP (via octanol-water partitioning), and stability under varying pH/temperature. Use UV-Vis spectroscopy for λmax determination and differential scanning calorimetry (DSC) for thermal stability. Document batch-to-batch variability using validated analytical protocols .

Q. What in vitro assays are recommended for initial screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize target-agnostic assays such as cytotoxicity (MTT assay on cancer cell lines), antimicrobial susceptibility (MIC determination via broth microdilution), or enzyme inhibition (e.g., acetylcholinesterase for neuroactivity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to minimize false positives .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct orthogonal assays to validate conflicting findings. For example, if one study reports apoptosis induction (via caspase-3 assays) and another suggests autophagy (LC3-II Western blot), use siRNA knockdown of suspected pathways to isolate mechanisms. Cross-reference experimental conditions (e.g., cell line specificity, concentration ranges) and apply meta-analysis tools to identify confounding variables .

Q. What strategies optimize experimental design for this compound’s in vivo pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS for plasma concentration profiling in rodent models, with sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. Account for metabolite interference by spiking plasma with deuterated internal standards. Apply non-compartmental analysis (NCA) for AUC and half-life calculations, and validate with compartmental modeling if nonlinear kinetics are observed .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of treated vs. control cells) with proteomics (LC-MS-based TMT labeling) to map pathway perturbations. Use STRING or KEGG databases for network analysis. Validate hub targets (e.g., kinases) via surface plasmon resonance (SPR) binding assays. Correlate omics findings with phenotypic screens to prioritize mechanistic hypotheses .

Q. What statistical frameworks are robust for analyzing dose-response anomalies in this compound studies?

  • Methodological Answer : For non-monotonic dose responses, apply Hill-slope models with variable cooperativity or biphasic sigmoidal curves. Use Akaike information criterion (AIC) to compare model fits. Address outliers via Grubbs’ test or robust regression. Report 95% confidence intervals for EC50 values and validate with bootstrap resampling .

Key Methodological Considerations

  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data in repositories like Zenodo .
  • Interdisciplinary Validation : Combine biochemical assays with computational docking (AutoDock Vina) to predict binding affinities .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspidodasycarpine
Reactant of Route 2
Aspidodasycarpine

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